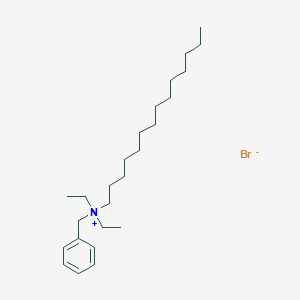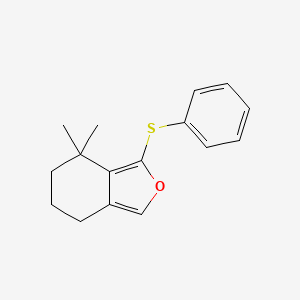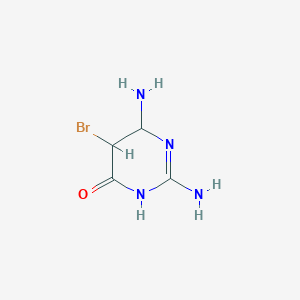phosphane CAS No. 89982-67-2](/img/structure/B14373608.png)
[Bis(trimethylsilyl)methyl](di-tert-butyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylphosphane is a unique organophosphorus compound characterized by the presence of both silyl and tert-butyl groups attached to a phosphane core
Preparation Methods
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of di-tert-butylphosphine with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the silylation process.
Chemical Reactions Analysis
Bis(trimethylsilyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or tert-butyl groups are replaced by other functional groups.
Coordination: The phosphane can coordinate to transition metals, forming complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are important in catalytic processes.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug development.
Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. The molecular targets include transition metal atoms, and the pathways involved are typically related to catalytic cycles in organometallic chemistry.
Comparison with Similar Compounds
Similar compounds to Bis(trimethylsilyl)methylphosphane include other silyl-substituted phosphanes and tert-butyl-substituted phosphanes. What sets Bis(trimethylsilyl)methylphosphane apart is its unique combination of both silyl and tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand environments.
Some similar compounds include:
- Trimethylsilylphosphane
- Di-tert-butylphosphane
- Triethylsilylphosphane
These compounds share some structural similarities but differ in their reactivity and applications due to the variations in their substituents.
Properties
CAS No. |
89982-67-2 |
|---|---|
Molecular Formula |
C15H37PSi2 |
Molecular Weight |
304.60 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-ditert-butylphosphane |
InChI |
InChI=1S/C15H37PSi2/c1-14(2,3)16(15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI Key |
LMGIUMCTTOATMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C([Si](C)(C)C)[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
-lambda~5~-phosphanethione](/img/structure/B14373572.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)


![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
